1-Benzylpiperazin-2-one

Description

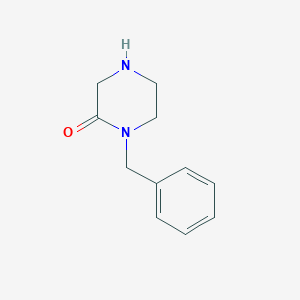

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPCRHWMJSUKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363848 | |

| Record name | 1-benzylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59702-21-5 | |

| Record name | 1-benzylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzylpiperazin-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Benzylpiperazin-2-one

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of this compound (CAS No: 59702-21-5), a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif, the benzylpiperazinone scaffold serves as a versatile building block for the synthesis of a wide range of biologically active molecules. This document details its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and stability. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation and application of this compound.

Introduction and Significance

This compound is a derivative of piperazinone, featuring a benzyl group attached to the nitrogen atom at position 1. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to modulate physicochemical properties such as solubility and basicity, and to interact with various biological targets. The addition of the amide functionality in the piperazin-2-one core introduces a rigidifying element and a hydrogen bond acceptor, while the N-benzyl group provides a lipophilic domain and a site for further functionalization.

The primary significance of this molecule lies in its utility as a synthetic intermediate. Its structure is a common feature in compounds targeting the central nervous system (CNS). For instance, derivatives have been explored in the development of novel cognition-enhancing agents.[1] Understanding the fundamental chemical properties of this compound is therefore crucial for designing and synthesizing new chemical entities with desired pharmacological profiles.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The structure of this compound consists of a six-membered piperazinone ring N-substituted with a benzyl group. The molecule possesses a tertiary amine, a lactam (cyclic amide), and an aromatic ring. These functional groups dictate its chemical behavior and physical properties.

Sources

An In-depth Technical Guide to the Synthesis of 1-Benzylpiperazin-2-one

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 1-benzylpiperazin-2-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the core synthetic strategies. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature. We will delve into two primary, field-proven methodologies: the sequential synthesis involving the formation of the piperazin-2-one core followed by N-benzylation, and a convergent approach through the cyclization of a pre-benzylated diamine precursor. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a summary of key reaction parameters.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazin-2-one moiety is a privileged heterocyclic structure frequently encountered in a diverse array of biologically active compounds.[1][2] Its prevalence in medicinal chemistry can be attributed to its unique combination of structural rigidity, hydrogen bonding capabilities, and its role as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. The introduction of a benzyl group at the N1 position, yielding this compound, further enhances its utility by introducing a lipophilic aromatic moiety that can engage in crucial binding interactions with biological targets. Consequently, robust and efficient synthetic routes to this compound are of paramount importance for the advancement of drug discovery programs.

This guide will focus on two of the most reliable and widely applicable synthetic strategies for the preparation of this compound. The selection of a particular pathway in a research or industrial setting is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and the tolerance of other functional groups within the molecule.

Synthetic Pathways to this compound

The synthesis of this compound can be broadly categorized into two strategic approaches: a linear, two-step synthesis commencing with the formation of the piperazin-2-one ring, and a more convergent route involving the cyclization of an N-benzylated diamine.

Pathway A: Sequential Synthesis via Piperazin-2-one Intermediate

This linear approach first constructs the core piperazin-2-one heterocycle, which is subsequently N-benzylated. This method is advantageous when piperazin-2-one is readily available or can be synthesized in bulk.

The overall transformation is depicted in the following workflow:

Figure 1: Workflow for the sequential synthesis of this compound.

2.1.1. Step 1: Synthesis of Piperazin-2-one

The formation of the piperazin-2-one ring is typically achieved through the reaction of ethylenediamine with an ester of a 2-haloacetic acid, such as ethyl chloroacetate.[3] This reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization with the elimination of ethanol.

Experimental Protocol:

-

To a solution of ethylenediamine (1.0 equivalent) in a suitable solvent such as toluene or ethanol, add ethyl chloroacetate (1.0 equivalent) dropwise at room temperature.[3]

-

The reaction mixture is then heated to reflux (typically 80-110 °C) for a period of 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

-

The crude piperazin-2-one can be isolated by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as acetone-water, to yield pure piperazin-2-one.[3]

Causality and Experimental Choices:

-

Solvent: Toluene or ethanol are commonly used as they are relatively inert and have boiling points suitable for the reaction temperature required for cyclization.

-

Stoichiometry: While a 1:1 stoichiometry is theoretically required, in practice, a slight excess of ethylenediamine can sometimes be used to ensure complete consumption of the chloroacetate ester and to act as a base to neutralize the HCl formed during the reaction. However, using a large excess can complicate purification.[3]

-

Temperature: The elevated temperature is necessary to drive the intramolecular cyclization, which has a higher activation energy than the initial intermolecular substitution.

2.1.2. Step 2: N-Benzylation of Piperazin-2-one

The final step in this pathway is the introduction of the benzyl group onto the N1 position of the piperazin-2-one ring. This is a standard N-alkylation reaction using benzyl chloride in the presence of a base.

Experimental Protocol:

-

Suspend piperazin-2-one (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a base (1.1-1.5 equivalents), such as potassium carbonate or triethylamine, to the suspension.

-

To this mixture, add benzyl chloride (1.0-1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for 4-12 hours, with monitoring by TLC or LC-MS.

-

Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and DMF.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude this compound can be purified by flash column chromatography on silica gel.

Causality and Experimental Choices:

-

Base: A non-nucleophilic base is crucial to deprotonate the secondary amine of piperazin-2-one, making it a more potent nucleophile for the reaction with benzyl chloride. Potassium carbonate is a common and cost-effective choice.

-

Solvent: A polar aprotic solvent like acetonitrile or DMF is used to dissolve the reactants and facilitate the SN2 reaction.

-

Temperature: The reaction is often carried out at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.

Pathway B: Convergent Synthesis via Cyclization of N-Benzylethylenediamine

This convergent approach involves the initial synthesis of N-benzylethylenediamine, which is then cyclized to form the desired this compound. This pathway can be more efficient if N-benzylethylenediamine is a readily available starting material.

The workflow for this convergent synthesis is as follows:

Figure 2: Workflow for the convergent synthesis of this compound.

2.2.1. Step 1: Synthesis of N-Benzyl-N'-(chloroacetyl)ethylenediamine

The first step in this pathway is the acylation of N-benzylethylenediamine with chloroacetyl chloride. The reaction needs to be controlled to favor mono-acylation.

Experimental Protocol:

-

Dissolve N-benzylethylenediamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

-

Slowly add a solution of chloroacetyl chloride (1.0 equivalent) in the same solvent to the cooled reaction mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-N'-(chloroacetyl)ethylenediamine, which can often be used in the next step without further purification.

Causality and Experimental Choices:

-

Low Temperature: The reaction is performed at 0 °C to control the reactivity of the acid chloride and to minimize side reactions, such as di-acylation.

-

Base: Triethylamine is used to neutralize the HCl generated during the acylation, preventing the protonation of the starting diamine which would render it unreactive.

2.2.2. Step 2: Intramolecular Cyclization

The final step is the base-mediated intramolecular cyclization of the chloroacetamide intermediate to form the piperazin-2-one ring.

Experimental Protocol:

-

Dissolve the crude N-benzyl-N'-(chloroacetyl)ethylenediamine (1.0 equivalent) in a suitable solvent like ethanol or isopropanol.

-

Add a base, such as sodium ethoxide or potassium carbonate (1.5-2.0 equivalents), to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford pure this compound.

Causality and Experimental Choices:

-

Base: A strong base is required to deprotonate the amide nitrogen, forming an amidate anion which then acts as the nucleophile in the intramolecular SN2 reaction, displacing the chloride to form the six-membered ring.

-

Solvent: A protic solvent like ethanol can facilitate the reaction and is often a good choice for reactions involving alkoxide bases.

Data Summary

The following table summarizes the key quantitative data for the described synthetic pathways. Please note that yields are representative and can vary based on the specific reaction conditions and scale.

| Pathway | Step | Key Reagents | Typical Solvents | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| A | 1. Cyclization | Ethylenediamine, Ethyl Chloroacetate | Toluene, Ethanol | 80-110 | 12-24 | 50-70 | [3] |

| 2. N-Benzylation | Piperazin-2-one, Benzyl Chloride, K₂CO₃ | Acetonitrile, DMF | 25-60 | 4-12 | 70-90 | - | |

| B | 1. Acylation | N-Benzylethylenediamine, Chloroacetyl Chloride, Et₃N | DCM, THF | 0-25 | 3-6 | 80-95 | - |

| 2. Cyclization | N-Benzyl-N'-(chloroacetyl)ethylenediamine, NaOEt | Ethanol | Reflux | 4-8 | 60-80 | [4] |

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Mechanism of Piperazin-2-one Formation (Pathway A, Step 1)

The formation of the piperazin-2-one ring from ethylenediamine and ethyl chloroacetate is a classic example of a condensation reaction involving nucleophilic substitution and subsequent intramolecular acylation.

Figure 3: Simplified mechanism of piperazin-2-one formation.

Mechanism of Intramolecular Cyclization (Pathway B, Step 2)

The base-mediated cyclization of N-benzyl-N'-(chloroacetyl)ethylenediamine is an intramolecular Williamson ether synthesis analogue, where an amidate anion acts as the nucleophile.

Figure 4: Simplified mechanism of intramolecular cyclization.

Conclusion

This technical guide has detailed two robust and scientifically validated pathways for the synthesis of this compound. Pathway A, the sequential route, is advantageous for its simplicity and use of readily available starting materials. Pathway B, the convergent route, offers an efficient alternative, particularly when the N-benzylated diamine precursor is accessible. The choice between these pathways will depend on the specific needs and constraints of the synthetic endeavor. The provided protocols and mechanistic insights are intended to empower researchers to successfully synthesize this important heterocyclic scaffold and to adapt these methods for the preparation of novel analogues for drug discovery and development.

References

- Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(02), 245-252.

- Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones.

- Organic Syntheses. (n.d.). 1-benzylpiperazine.

- Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)

- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.

- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Kashani, S. K., Jessiman, J. E., & Ley, S. V. (2021).

- ResearchGate. (n.d.). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a.

- Matassini, C., Clemente, F., & Goti, A. (2010). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Padova, Italy: University of Florence.

- Request PDF. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.

- Figshare. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization.

- National Institutes of Health. (2020).

- Google Patents. (n.d.). CN106117153B - The preparation method of 2- piperazinones.

Sources

An In-depth Technical Guide to the Molecular Structure and Characterization of 1-Benzylpiperazin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazin-2-one is a heterocyclic organic compound featuring a piperazinone core functionalized with a benzyl group. This scaffold is of significant interest in medicinal chemistry and drug development, serving as a crucial intermediate for the synthesis of complex molecules with diverse pharmacological activities.[1][2] The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a variety of biological targets.[2] The addition of the benzyl group and the ketone functional group provides specific steric and electronic properties, making it a versatile building block for creating libraries of compounds for screening.[1][3]

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthetic route, and a detailed multi-platform approach to the spectroscopic characterization of this compound. The methodologies described herein are designed to ensure scientific rigor and provide a self-validating framework for researchers working with this compound and its analogs.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in working with any chemical entity is a thorough understanding of its structure and physical characteristics. This compound consists of a six-membered piperazine ring containing two nitrogen atoms, with one nitrogen acylated to form a lactam (an amide within a cyclic structure) and the other nitrogen substituted with a benzyl group.

Caption: 2D structure of this compound.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 59702-21-5 | LookChem[5], PubChem[4] |

| Molecular Formula | C₁₁H₁₄N₂O | LookChem[5], PubChem[4] |

| Molecular Weight | 190.24 g/mol | LookChem[5], PubChem[4] |

| Canonical SMILES | C1CN(C(=O)CN1)CC2=CC=CC=C2 | PubChem[4] |

| InChIKey | BNPCRHWMJSUKDM-UHFFFAOYSA-N | PubChem[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 380.4 °C at 760 mmHg | LookChem[5] |

| Density | 1.130 g/cm³ | LookChem[5] |

| Refractive Index | 1.562 | LookChem[5] |

| Flash Point | 183.9 °C | LookChem[5] |

| pKa | 7.67 ± 0.20 (Predicted) | LookChem[5] |

Part 2: Synthesis and Purification

The synthesis of piperazin-2-one derivatives can be achieved through various routes, often involving the cyclization of appropriate precursors or the functionalization of a pre-existing piperazinone ring.[1][6] A common and efficient approach involves the N-alkylation of a piperazin-2-one precursor with a benzyl halide.

Expertise & Rationale: This method is chosen for its reliability and the ready availability of starting materials. The use of a base is critical to deprotonate the secondary amine of the piperazin-2-one, thereby activating it as a nucleophile to attack the electrophilic benzylic carbon of benzyl chloride. The choice of solvent and temperature is optimized to ensure a reasonable reaction rate while minimizing side reactions, such as over-alkylation.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask, add piperazin-2-one (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and a suitable solvent such as acetonitrile (ACN).

-

Addition of Reagent: While stirring the suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 82°C for ACN) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the pure this compound.

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7] For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.

Expertise & Rationale: In ¹H NMR, the chemical shifts are influenced by neighboring functional groups. The aromatic protons will appear downfield due to ring current effects. The benzylic protons (-CH₂-Ph) are deshielded by the adjacent nitrogen and aromatic ring. The piperazinone ring protons will exhibit distinct signals, with those adjacent to the carbonyl group being the most deshielded. In ¹³C NMR, the carbonyl carbon will have the largest chemical shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Aromatic Protons (C₆H₅) | 7.20 - 7.40 (m, 5H) | 127 - 138 | Multiplet for the 5 aromatic protons. |

| Benzylic Protons (N-CH₂-Ph) | ~4.6 (s, 2H) | ~55 | Singlet, deshielded by N and phenyl group. |

| Piperazinone Protons (-N-CH₂-C=O) | ~3.4 (t, 2H) | ~50 | Triplet, deshielded by adjacent N and C=O. |

| Piperazinone Protons (-CH₂-NH-) | ~3.2 (s, 2H) | ~48 | Singlet, adjacent to the amide nitrogen. |

| Piperazinone Protons (-N-CH₂-CH₂-N) | ~2.9 (t, 2H) | ~45 | Triplet, adjacent to the benzyl-substituted N. |

| Carbonyl Carbon (C=O) | N/A | ~168 | Characteristic downfield shift for amide carbonyl. |

Note: Predicted shifts are estimates. Actual values can vary based on solvent and concentration.[7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum correctly and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Rationale: The key functional groups in this compound will produce characteristic absorption bands. The most prominent will be the strong absorbance from the amide C=O stretch. The C-N bonds and aromatic C-H bonds will also show characteristic peaks.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amide) | 3200 - 3400 | Medium | Secondary amide N-H stretch. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Aromatic C-H bonds.[8] |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | CH₂ groups in the ring and benzyl moiety.[8] |

| C=O Stretch (Amide) | 1650 - 1680 | Strong | The lactam carbonyl group is highly characteristic. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak | Benzene ring stretching vibrations. |

| C-N Stretch | 1100 - 1300 | Medium | C-N bonds of the piperazine ring. |

Experimental Protocol: ATR-FTIR Analysis

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the purified solid or oil sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and record the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final IR spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation patterns, further structural information.

Expertise & Rationale: Electron Ionization (EI) is a common technique that will generate a molecular ion (M⁺) peak corresponding to the molecular weight of the compound. The most characteristic fragmentation pathway for this molecule is the cleavage of the benzylic C-N bond, which is relatively weak. This will result in a very stable benzyl cation or tropylium ion at m/z 91, which is often the base peak in the spectrum.

Table 5: Expected Mass Spectrometry Fragments

| m/z Value | Identity | Notes |

| 190 | [M]⁺ | Molecular ion peak. |

| 91 | [C₇H₇]⁺ | Base peak, from cleavage of the benzyl group. |

| 99 | [M - C₇H₇]⁺ | Piperazin-2-one fragment after loss of the benzyl group. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or ethyl acetate (~1 mg/mL).

-

GC Method: Use a gas chromatograph with a non-polar capillary column (e.g., DB-5MS). Set an appropriate temperature program to ensure separation and elution of the compound. The injector temperature should be high enough to ensure vaporization (e.g., 250°C).[7]

-

MS Method: Couple the GC outlet to a mass spectrometer operating in EI mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).

-

Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass spectrum of this peak to confirm the molecular weight and compare the fragmentation pattern to the expected values.

Caption: Integrated workflow for spectroscopic structure verification.

Part 4: Applications and Significance

This compound is not typically an end-product therapeutic but rather a key intermediate. The piperazinone scaffold is present in a wide range of biologically active compounds.[6][9] By modifying the benzyl group or functionalizing the secondary amine, chemists can synthesize derivatives for screening in various therapeutic areas, including but not limited to:

-

Neurological Disorders: As precursors to σ1 receptor ligands for pain management.[3]

-

Oncology: As building blocks for kinase inhibitors.

-

Infectious Diseases: As scaffolds for novel antibacterial or antiviral agents.

The ability to reliably synthesize and rigorously characterize this compound is therefore a critical enabling step in many drug discovery pipelines.

Conclusion

This technical guide has detailed the molecular structure, properties, synthesis, and comprehensive characterization of this compound. By employing an integrated analytical approach combining NMR, IR, and MS, researchers can ensure the identity, purity, and structural integrity of this important chemical intermediate. The protocols and rationales provided serve as a robust framework for scientists in the pharmaceutical and chemical research fields, facilitating the advancement of drug discovery programs that utilize this versatile molecular scaffold.

References

- LookChem. 1-BENZYLPIPERAZINE-2-ONE(59702-21-5). [Link]

- PubChem. This compound.

- Stuart, C. D., et al. (2024).

- PubChem. 1-Benzylpiperazine.

- Organic Syntheses. 1-benzylpiperazine. [Link]

- Stuart, C. D., et al. (2023).

- ResearchGate.

- NIST. 1-Benzylpiperazine Mass Spectrum. NIST WebBook, SRD 69. [Link]

- NIST. 1-Benzylpiperazine. NIST WebBook, SRD 69. [Link]

- SWGDRUG.org. BENZYLPIPERAZINE. [Link]

- NIST. 1-Benzylpiperazine IR Spectrum. NIST WebBook, SRD 69. [Link]

- Google Patents. CN1634901A - Process for preparing N-benzyl piperazine.

- Rhodium.ws. Synthesis of 1-Benzylpiperazine (BzP/A2). [Link]

- Inoue, H., et al. Analysis of Benzylpiperazine-like Compounds. J-Stage. [Link]

- Thieme Chemistry. Synthesis of Piperazin-2-ones. [Link]

- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

- Wadsak, W., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1547. [Link]

- ResearchGate.

- SpectraBase. 1-(2-Methylbenzyl)piperazine - Optional[13C NMR] - Chemical Shifts. [Link]

- Tevard.

- Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(3), 530-544. [Link]

- ResearchGate. Clandestine synthesis routes for benzylpiperazine salts. [Link]

- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. thieme.de [thieme.de]

- 2. nbinno.com [nbinno.com]

- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H14N2O | CID 1514303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 1-Benzylpiperazin-2-one (CAS: 59702-21-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperazin-2-one, with the CAS number 59702-21-5, is a substituted piperazine derivative that holds significant interest as a versatile intermediate in medicinal chemistry. Its structural scaffold is a key component in the design of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis methodologies, potential pharmacological activities, and analytical techniques. Drawing upon data from the structurally related compound 1-benzylpiperazine (BZP), this document also explores the potential toxicological profile and metabolic pathways of this compound, offering critical insights for its safe handling and application in research and drug development.

Introduction

Piperazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, serves as a privileged scaffold in drug discovery, lending itself to a wide range of chemical modifications to modulate biological activity and pharmacokinetic properties. This compound emerges as a noteworthy derivative, combining the piperazine core with a benzyl group and a ketone functionality. This unique combination of structural features makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including the development of cognition-enhancers and novel agents for neurological disorders.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and pharmaceutical development.

| Property | Value | Reference |

| CAS Number | 59702-21-5 | [2] |

| Molecular Formula | C₁₁H₁₄N₂O | [2] |

| Molecular Weight | 190.24 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 1-(Phenylmethyl)-2-piperazinone, 1-Benzyl-2-oxopiperazine | [3] |

| Boiling Point | 380.4 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 183.9 °C (Predicted) | [2] |

| Density | 1.130 g/cm³ (Predicted) | [2] |

| Storage | Store in a dry, sealed place. | [3] |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically approached through established methods for N-alkylation of piperazin-2-one or related piperazine derivatives. The following proposed synthesis protocol is based on the well-understood principles of nucleophilic substitution.

Proposed Synthetic Pathway: N-Benzylation of Piperazin-2-one

The most direct route to this compound involves the N-alkylation of piperazin-2-one with a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

Sources

Spectroscopic Profile of 1-Benzylpiperazin-2-one: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Benzylpiperazin-2-one (CAS No: 59702-21-5), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of public domain experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed spectral analysis, proposed fragmentation pathways, and standardized protocols for experimental data acquisition.

Introduction

This compound is a derivative of piperazine featuring a benzyl group attached to one nitrogen and a carbonyl group at the second position of the piperazine ring. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol .[2] The structural arrangement of this molecule, combining a rigid amide bond within a six-membered ring and the aromatic benzyl moiety, makes its spectroscopic characterization crucial for confirming its identity, purity, and for understanding its chemical behavior. This guide provides a detailed analysis of its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. Below is the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Proposed Assignment |

| ~ 7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.60 | Singlet | 2H | Benzyl methylene protons (-CH₂-Ph) |

| ~ 3.40 | Triplet | 2H | Methylene protons adjacent to carbonyl (-CO-CH₂-N) |

| ~ 3.20 | Singlet | 2H | Methylene protons (-N-CH₂-CO-) |

| ~ 2.85 | Triplet | 2H | Methylene protons (-N-CH₂-CH₂-N) |

| ~ 2.50 | Broad Singlet | 1H | Amine proton (-NH-) |

Interpretation and Causality:

-

Aromatic Protons (7.35 - 7.25 ppm): The protons on the benzene ring are expected to appear in the typical aromatic region. Their multiplet pattern arises from complex spin-spin coupling.

-

Benzyl Methylene Protons (4.60 ppm): The two protons of the methylene group attached to the benzyl ring are deshielded by the adjacent nitrogen and the aromatic ring, hence their downfield shift. They are expected to be a singlet as there are no adjacent protons to couple with.

-

Piperazinone Ring Protons: The four methylene groups of the piperazinone ring are in different chemical environments.

-

The protons on the carbon adjacent to the carbonyl group (~3.40 ppm) are deshielded by the electron-withdrawing effect of the carbonyl.

-

The protons on the carbon between the two nitrogen atoms (~3.20 ppm) are also significantly deshielded.

-

The protons on the carbon adjacent to the secondary amine (~2.85 ppm) are shifted downfield due to the adjacent nitrogen.

-

-

Amine Proton (~2.50 ppm): The secondary amine proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Proposed Assignment |

| ~ 168.0 | Carbonyl Carbon (C=O) |

| ~ 137.5 | Quaternary Aromatic Carbon (C-CH₂) |

| ~ 129.0 | Aromatic methine carbons (ortho- and meta- C-H) |

| ~ 128.5 | Aromatic methine carbon (para- C-H) |

| ~ 62.0 | Benzyl Methylene Carbon (-CH₂-Ph) |

| ~ 55.0 | Methylene Carbon (-N-CH₂-CO-) |

| ~ 50.0 | Methylene Carbon (-CO-CH₂-N) |

| ~ 48.0 | Methylene Carbon (-N-CH₂-CH₂-N) |

Interpretation and Causality:

-

Carbonyl Carbon (~168.0 ppm): The amide carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic of this functional group.

-

Aromatic Carbons (128.5 - 137.5 ppm): The carbons of the benzene ring resonate in the typical aromatic region. The quaternary carbon attached to the benzyl methylene group is expected at the downfield end of this range.

-

Benzyl Methylene Carbon (~62.0 ppm): This carbon is shifted downfield due to the attachment of the electronegative nitrogen and the phenyl group.

-

Piperazinone Ring Carbons (48.0 - 55.0 ppm): The chemical shifts of the methylene carbons in the piperazinone ring are influenced by their proximity to the nitrogen atoms and the carbonyl group.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Proposed Assignment |

| ~ 3350 - 3250 | Medium, Sharp | N-H stretch (secondary amine) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1680 - 1650 | Strong | C=O stretch (amide) |

| ~ 1600, 1495, 1450 | Medium-Weak | C=C aromatic ring stretches |

| ~ 1250 - 1000 | Medium-Strong | C-N stretch |

| ~ 750 - 700 and ~ 700 - 680 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Interpretation and Causality:

-

N-H Stretch (~3350 - 3250 cm⁻¹): The presence of a secondary amine in the piperazinone ring should give rise to a characteristic N-H stretching vibration.

-

C-H Stretches (~3100 - 2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those below 3000 cm⁻¹ are due to the aliphatic C-H bonds in the benzyl methylene and piperazinone ring.

-

C=O Stretch (~1680 - 1650 cm⁻¹): A strong absorption band in this region is a definitive indicator of the amide carbonyl group. This is one of the most prominent peaks in the spectrum.

-

C-N Stretch (~1250 - 1000 cm⁻¹): The stretching vibrations of the carbon-nitrogen bonds in the piperazine ring and the benzyl group will appear in this region.

-

Aromatic Bending Vibrations (~750 - 680 cm⁻¹): The strong bands in this region are characteristic of the out-of-plane C-H bending of the monosubstituted benzene ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat (liquid/oil): Place a drop of the sample between two KBr or NaCl plates.

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 190 | [M]⁺ (Molecular Ion) |

| 189 | [M-H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 85 | [C₄H₇N₂]⁺ |

| 56 | [C₃H₆N]⁺ |

Interpretation of Fragmentation Pathway:

Upon electron ionization, this compound is expected to form a molecular ion at m/z 190. The major fragmentation pathway is predicted to be the cleavage of the benzylic C-N bond, which is a common fragmentation for N-benzyl compounds.

-

Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation is the cleavage of the bond between the benzyl methylene group and the piperazinone ring nitrogen. This results in the formation of the benzyl cation, which rearranges to the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. This is expected to be the base peak in the spectrum.

-

Fragmentation of the Piperazinone Ring: The remaining piperazinone radical cation can undergo further fragmentation.

-

Cleavage of the amide bond can lead to the formation of a fragment at m/z 85.

-

Further fragmentation of the ring can result in smaller fragments, such as the ion at m/z 56.

-

Visualization of Molecular Structure and Fragmentation

Caption: Molecular Formula of this compound.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce significant fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer technique that will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 191.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed, albeit largely predictive, spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the characterization of this compound. The included standardized protocols are intended to assist researchers in obtaining high-quality experimental data for verification. As more experimental data becomes publicly available, this guide can be further refined.

References

- PubChem. 1-Benzylpiperazine.

- University of Colorado Boulder, Department of Chemistry. NMR Chemical Shifts. [Link]

- National Institute of Standards and Technology. 1-Benzylpiperazine. NIST Chemistry WebBook. [Link]

- MySkinRecipes. 1-Benzyl-2-oxopiperazine. [Link]

- Oregon State University. 1H NMR Chemical Shift. [Link]

- National Institute of Standards and Technology. 1-Benzylpiperazine. NIST Chemistry WebBook. [Link]

- National Institute of Standards and Technology. 1-Benzylpiperazine. NIST Chemistry WebBook. [Link]

- Organic Syntheses. 1-benzylpiperazine. [Link]

- ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- ResearchGate. Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm⁻¹). [Link]

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

- National Center for Biotechnology Information. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

- PubChem. 1-Benzyl-3-oxopiperazine.

- Journal of Biomedical Science and Research. Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl)

Sources

A Comprehensive Technical Guide to the Physical Properties of 1-Benzylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazin-2-one (CAS No. 59702-21-5) is a substituted piperazinone derivative. As with any compound intended for pharmaceutical research and development, a thorough understanding of its fundamental physical properties, such as melting and boiling points, is crucial. These parameters are not merely data points; they are critical indicators of purity, stability, and suitability for various formulation and processing techniques. This guide provides a detailed overview of the known physical properties of this compound and offers a comprehensive, field-proven methodology for their experimental determination.

Physical Properties of this compound

The available physical property data for this compound is summarized below. It is important to note that while a predicted boiling point is available, an experimentally determined melting point is not consistently reported in publicly accessible databases, though its physical state as a solid is documented.

| Physical Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O | N/A |

| Molecular Weight | 190.24 g/mol | N/A |

| Physical State | Pale Yellow Solid | [1] |

| Melting Point | Not Available | N/A |

| Boiling Point | 380.4 °C at 760 mmHg (Predicted) | [2] |

The solid nature of this compound at room temperature indicates a melting point that is amenable to standard laboratory determination. The presence of a lactam (a cyclic amide) and a benzyl group suggests that intermolecular forces, such as dipole-dipole interactions and van der Waals forces, will significantly influence these properties.

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the accurate determination of the melting and boiling points of crystalline organic compounds like this compound. The methodologies are presented with an emphasis on the rationale behind each step, ensuring both scientific rigor and practical applicability.

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, making it a valuable indicator of purity.

The choice of a slow heating rate (approximately 1-2 °C per minute) near the expected melting point is critical. Rapid heating can lead to an inaccurate reading because the heat transfer from the heating block to the sample and then to the thermometer is not instantaneous. A slow rate ensures that the system is in thermal equilibrium, providing a true representation of the melting temperature. The use of a finely powdered, dry sample ensures uniform heat distribution throughout the sample.

To ensure the accuracy of the melting point apparatus, it is standard practice to calibrate it using certified reference standards with known, sharp melting points. A mixed melting point determination, where the unknown is mixed with a known standard, can confirm the identity of a compound. If the unknown and the known are the same substance, the melting point of the mixture will be sharp and unchanged. If they are different, the melting point will be depressed and broadened.

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass.

-

Using a spatula, crush the solid into a fine powder. This ensures uniform packing and heat transfer.

-

Press the open end of a capillary tube into the powder. A small amount of solid will enter the tube.

-

Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm high.[3]

-

-

Apparatus Setup:

-

Insert the capillary tube, sealed end down, into one of the slots in the heating block of the Mel-Temp apparatus.[3]

-

Ensure the thermometer is correctly positioned in the apparatus.

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a faster rate.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Begin heating at a rate that will bring the temperature to within about 15-20 °C of the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

Part 2: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since this compound has a high predicted boiling point, determination at atmospheric pressure may not be feasible or could lead to decomposition. Therefore, a micro boiling point determination under reduced pressure might be more appropriate, though the standard atmospheric pressure method is described here for completeness.

For the micro boiling point method, a small, inverted capillary tube is placed in the liquid. The air trapped in this capillary tube expands upon heating and escapes, creating a space filled with the vapor of the substance. As the liquid cools, the vapor pressure inside the capillary drops. When the external atmospheric pressure is greater than the vapor pressure inside the capillary, the liquid is forced back into the capillary. The temperature at which this occurs is the boiling point. This method is advantageous as it requires a very small amount of sample.

The accuracy of the boiling point determination is dependent on an accurate thermometer and precise observation. Calibrating the thermometer against known standards is essential. Additionally, recording the atmospheric pressure at the time of the experiment is crucial, as the boiling point is pressure-dependent.

-

Sample Preparation:

-

Place a few drops of the liquid sample (if this compound were a liquid) into a small test tube or a fusion tube to a depth of about 1-2 cm.

-

Take a capillary tube sealed at one end and place it, open end down, into the liquid in the test tube.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube or a beaker with mineral oil) so that the heat is distributed evenly.

-

-

Measurement:

-

Heat the bath gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary escaping.

-

Continue to heat until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid.[4]

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental determination of melting and boiling points.

Caption: Workflow for Experimental Determination of Melting and Boiling Points.

Conclusion

The accurate determination of physical properties such as melting and boiling points is a cornerstone of chemical characterization, directly impacting downstream applications in drug development. While the experimental melting point of this compound is not readily found in the surveyed literature, its solid physical state confirms its existence. The predicted boiling point provides a useful, albeit theoretical, value. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine these critical parameters with high fidelity, ensuring the integrity and reliability of their scientific endeavors.

References

- Wired Chemist. (n.d.). Determination of Melting Point.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Mel-Temp Melting Point Apparatus.

- chiro.scs.illinois.edu. (n.d.). Micro-boiling point measurement.

- University of Calgary, Department of Chemistry. (n.d.). Melting point determination.

- The Chymist. (n.d.). Micro Boiling Point Determination.

- Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale.

- LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- chemconnections.org. (n.d.). Boiling Point Determination.

- Mayo, D. W., Pike, R. M., Butcher, S. S., & Meredith, M. L. (1985). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations.

- LookChem. (n.d.). Cas 59702-21-5, 1-BENZYLPIPERAZINE-2-ONE.

- PubChem. (n.d.). Piperazin-2-one.

- NIH. (n.d.). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase.

- LookChem. (n.d.). Cas 59702-21-5,1-BENZYLPIPERAZINE-2-ONE.

- Supreme Science. (2014, September 18). Melting Point Determination - The Mel-Temp [Video]. YouTube. [Link]

- ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.

- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023).

- ResearchGate. (n.d.). Synthesis of Piperazinones and Benzopiperazinones from 1,2-Diamines and Organoboronic Acids.

- ResearchGate. (n.d.). Synthesis and Regioselective Functionalization of Piperazin-2-ones Based on Phe-Gly Pseudodipeptides.

- Wikipedia. (n.d.). Piperazine.

- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.

- National Center for Biotechnology Information. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.

- ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives.

- Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).

- Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., ... & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 1995-2006.

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Benzylpiperazin-2-one for Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzylpiperazin-2-one is a heterocyclic compound featuring a lactam moiety within a piperazine ring, a scaffold of significant interest in medicinal chemistry. Its progression from a laboratory curiosity to a viable drug candidate or intermediate is critically dependent on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive experimental framework for characterizing the aqueous solubility and chemical stability of this compound. We move beyond simple data reporting to establish a strategic and methodological blueprint for generating robust, reliable, and decision-driving data. The protocols herein are designed to be self-validating, reflecting best practices in pharmaceutical development and adhering to the principles of scientific integrity. This document serves as an essential resource for any research team aiming to unlock the therapeutic potential of this promising molecular scaffold.

Introduction to this compound: Structure and Significance

This compound (CAS 59702-21-5) is a derivative of piperazine with a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol .[1][2] Its structure is characterized by a piperazine ring containing an amide bond (a lactam) and a benzyl group attached to one of the nitrogen atoms.

Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below. The lack of experimentally determined solubility data is a critical knowledge gap this guide aims to address.

| Property | Value | Source |

| CAS Number | 59702-21-5 | PubChem[2] |

| Molecular Formula | C₁₁H₁₄N₂O | LookChem[1] |

| Molecular Weight | 190.24 g/mol | LookChem[1] |

| Boiling Point | 380.4 °C at 760 mmHg | LookChem[1] |

| Density | 1.130 g/cm³ | LookChem[1] |

| pKa (Predicted) | 7.67 ± 0.20 | LookChem[1] |

| Solubility | Not Available | LookChem[1] |

Rationale for Characterization

The presence of a polar lactam, a basic nitrogen, and a lipophilic benzyl group suggests a complex solubility profile that will be highly dependent on pH. Furthermore, the lactam bond and the benzylic position are potential sites for chemical degradation through hydrolysis and oxidation, respectively. A comprehensive understanding of these attributes is non-negotiable for successful drug development, influencing formulation design, storage conditions, and the selection of appropriate analytical methods.

Part I: A Strategic Approach to Solubility Assessment

Solubility dictates a compound's bioavailability and is a primary determinant of its therapeutic potential. We will outline a two-pronged approach: determining thermodynamic (equilibrium) solubility for formulation development and kinetic solubility for early-stage discovery profiling.

Experimental Workflow for Solubility Determination

The following workflow provides a systematic process for a comprehensive solubility assessment.

Caption: Workflow for solubility assessment.

Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method (ICH Guideline Approach)

Causality: This method is the gold standard because it measures the true equilibrium solubility of the most stable crystalline form of the compound, providing definitive data for developing formulations and predicting in-vivo dissolution.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, ensuring solid remains after equilibration) to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of a pre-selected buffer. Recommended buffers include:

-

0.1 N HCl (pH ~1.2)

-

Acetate Buffer (pH 4.5)

-

Phosphate Buffer (pH 6.8)

-

Phosphate Buffered Saline (PBS, pH 7.4)

-

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is required to validate the equilibration period.

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a pre-validated HPLC-UV method (see Protocol 7). The concentration is determined against a standard calibration curve.

Part II: Systematic Stability Profiling and Forced Degradation

A stability-indicating analytical method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. Forced degradation studies are the cornerstone of developing such methods.[3]

Forced Degradation Experimental Workflow

The objective is to intentionally degrade the sample to an extent of 5-20%.[3] This level of degradation is sufficient to produce and detect primary degradation products without generating complex secondary or tertiary degradants, which simplifies analysis.

Caption: Workflow for forced degradation studies.

Protocols for Forced Degradation Studies

For each condition, a control sample (stored at 5°C, protected from light) is prepared and analyzed alongside the stressed samples.

Protocol 2: Hydrolytic Degradation

-

Causality: The lactam (cyclic amide) bond in the piperazinone ring is susceptible to cleavage under both acidic and basic conditions. This is a critical degradation pathway to investigate.

-

Acid Hydrolysis: Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 N HCl. Heat at 60-80°C and sample at various time points (e.g., 2, 6, 12, 24 hours). Neutralize samples with an equivalent amount of NaOH before HPLC analysis.

-

Base Hydrolysis: Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 N NaOH. Keep at room temperature or slightly elevated (40°C) and sample at time points. Neutralize with an equivalent amount of HCl before analysis.

-

Neutral Hydrolysis: Dissolve the compound in a 50:50 mixture of acetonitrile and water. Heat at 60-80°C and sample at time points.

Protocol 3: Oxidative Degradation

-

Causality: The tertiary amine and the benzylic C-H bonds are potential sites for oxidation. N-oxidation or benzylic hydroxylation could occur.

-

Methodology: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile). Add 3-10% hydrogen peroxide (H₂O₂) and keep the solution at room temperature. Monitor the reaction progress over time (e.g., 6, 12, 24 hours).

Protocol 4: Photolytic Degradation

-

Causality: Aromatic systems can absorb UV radiation, leading to photochemical reactions. ICH Q1B guidelines must be followed to ensure standardized and relevant testing conditions.

-

Methodology: Expose a solution of the compound (in a photostable, transparent container) and a solid sample to a light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel control sample should be wrapped in aluminum foil to protect it from light.

Protocol 5: Thermal Degradation

-

Causality: This test evaluates the intrinsic stability of the molecule and is crucial for determining appropriate manufacturing, shipping, and storage conditions.

-

Methodology: Place solid compound in a controlled temperature oven (e.g., 70°C). Separately, prepare a solution of the compound and heat it at a similar temperature. Sample at various time points.

Protocol 6: Development of a Stability-Indicating HPLC Method

Causality: A robust chromatographic method is essential to separate the parent compound from all potential degradation products. A reverse-phase HPLC method with UV detection is the industry standard for this purpose due to its versatility and sensitivity.

Methodology:

-

Column and Mobile Phase Screening:

-

Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Optimization: Develop a gradient elution method to ensure separation of the main peak from any earlier or later eluting impurities. A typical starting gradient might be 5% to 95% B over 20 minutes.

-

Wavelength Selection: Use a Photodiode Array (PDA) detector to monitor the elution across a range of wavelengths. Select a wavelength for quantification where the API has high absorbance and potential degradants are also likely to be detected (e.g., 220 nm or 254 nm).

-

Method Validation (Specificity):

-

Inject the control sample and all stressed samples from the forced degradation studies.

-

The method is deemed "stability-indicating" if the parent peak is resolved from all degradation product peaks with a resolution of >1.5.

-

Perform peak purity analysis on the parent peak in the chromatograms of the stressed samples using the PDA detector. The peak should be spectrally pure, confirming no co-elution.

-

Data Presentation and Interpretation

Results from the forced degradation studies should be summarized in a clear, tabular format.

| Stress Condition | Duration/Temp | % Degradation of Parent | No. of Degradants | RRT of Major Degradants |

| 0.1 N HCl | 24h / 80°C | 15.2% | 2 | 0.85, 1.15 |

| 0.1 N NaOH | 12h / 40°C | 8.9% | 1 | 0.79 |

| 3% H₂O₂ | 24h / RT | 11.5% | 3 | 0.91, 1.08, 1.22 |

| Photolytic | ICH Q1B | < 2% | 0 | N/A |

| Thermal (Solid) | 48h / 70°C | < 1% | 0 | N/A |

This table is illustrative; actual results must be experimentally determined.

Conclusion

This technical guide provides a robust and scientifically-grounded framework for the comprehensive characterization of this compound's solubility and stability. By following the detailed protocols for thermodynamic solubility assessment and systematic forced degradation, researchers can generate the critical data required for informed decision-making in the drug development process. The emphasis on understanding the causality behind each experimental choice and the implementation of self-validating, stability-indicating analytical methods ensures the integrity of the data. This foundational knowledge is indispensable for advancing compounds like this compound from the laboratory to clinical evaluation.

References

- Title: 1-BENZYLPIPERAZINE-2-ONE | Source: LookChem | URL:[Link]

- Title: this compound | Source: PubChem, National Center for Biotechnology Inform

- Title: Development of forced degradation and stability indicating studies of drugs—A review | Source: Journal of Applied Pharmaceutical Science | URL:[Link]

Sources

An In-depth Technical Guide to 1-Benzylpiperazin-2-one Derivatives and Analogs for Drug Discovery Professionals

Abstract

The 1-benzylpiperazin-2-one scaffold represents a compelling starting point for the design of novel therapeutics, particularly for central nervous system (CNS) disorders. This heterocyclic motif combines the structural features of piperazine, a privileged scaffold in medicinal chemistry known for its CNS activity, with a lactam function that offers opportunities for diverse chemical modifications. This guide provides a comprehensive technical overview of this compound derivatives and their analogs, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic strategies for accessing this core, explore the structure-activity relationships (SAR) that govern their biological effects, and discuss their potential as neuroprotective, anticonvulsant, and anticancer agents. Detailed experimental protocols and data summaries are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The this compound Core - A Privileged Scaffold for CNS Drug Discovery

The piperazine ring is a ubiquitous feature in a vast number of FDA-approved drugs, particularly those targeting the CNS. Its basic nitrogen atoms allow for salt formation, enhancing solubility and oral bioavailability, while also providing key interaction points with biological targets. The incorporation of a benzyl group at the N1 position introduces a lipophilic moiety that can facilitate blood-brain barrier penetration and provide additional binding interactions. The piperazin-2-one core, a lactam derivative of piperazine, offers a rigidified structure that can orient substituents in a defined manner, a desirable trait for optimizing ligand-receptor interactions.

The convergence of these structural features in the this compound scaffold creates a unique chemical space for the development of novel therapeutic agents. This guide will explore the synthesis, functionalization, and biological evaluation of this promising class of compounds.

Synthetic Methodologies for the this compound Scaffold

The construction of the this compound core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cascade Double Nucleophilic Substitution

A recently developed efficient method involves a cascade, metal-promoted transformation. This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it highly suitable for combinatorial synthesis.[1]

Reaction Scheme:

Figure 1: General scheme for the palladium-catalyzed cascade synthesis of 1-benzyl-3-aryl-piperazin-2-ones.

Causality Behind Experimental Choices:

-

Palladium Catalyst (Pd(PPh3)4): Palladium catalysts are well-known for their ability to facilitate cross-coupling reactions, which are central to this cascade process.

-

Silver Nitrate (AgNO3): The silver salt likely acts as a halide scavenger, promoting the formation of a reactive palladium intermediate.

-

Cesium Carbonate (Cs2CO3): A base is required to facilitate deprotonation steps within the catalytic cycle. Cesium carbonate is a strong, yet relatively non-nucleophilic base, making it ideal for this transformation.

-

Solvent and Temperature: Acetonitrile is a polar aprotic solvent that is suitable for palladium-catalyzed reactions. The elevated temperature is necessary to overcome the activation energy of the multiple steps in the cascade.

Asymmetric Hydrogenation for Chiral Piperazin-2-ones

The synthesis of enantiomerically pure piperazin-2-ones is of significant interest for developing stereospecific drugs. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[2] While this method doesn't directly install the N-benzyl group, the resulting piperazin-2-one can be subsequently benzylated.

Reaction Scheme:

Figure 2: Two-step synthesis of chiral 1-benzylpiperazin-2-ones via asymmetric hydrogenation.

Causality Behind Experimental Choices:

-

Chiral Ligand ((R)-TolBINAP): The use of a chiral phosphine ligand is crucial for inducing enantioselectivity in the hydrogenation reaction.

-

High-Pressure Hydrogen: High pressure is often necessary to achieve efficient hydrogenation of aromatic systems.

-

Acid Catalyst (TsOH·H2O): The acid likely facilitates the tautomerization of the pyrazin-2-ol to its imine form, which is the substrate for hydrogenation.

Structure-Activity Relationships (SAR)